Cas no 473451-72-8 (rel-(+)-(8R,11R,12S)-3,8,11,12,17-Pentahydroxytricyclo[12.3.1.12,6]nonadeca-1(18),2,4,6(19),14,16-hexaen-9-one)
![rel-(+)-(8R,11R,12S)-3,8,11,12,17-Pentahydroxytricyclo[12.3.1.12,6]nonadeca-1(18),2,4,6(19),14,16-hexaen-9-one structure](https://nl.kuujia.com/scimg/cas/473451-72-8x500.png)
473451-72-8 structure
Productnaam:rel-(+)-(8R,11R,12S)-3,8,11,12,17-Pentahydroxytricyclo[12.3.1.12,6]nonadeca-1(18),2,4,6(19),14,16-hexaen-9-one
rel-(+)-(8R,11R,12S)-3,8,11,12,17-Pentahydroxytricyclo[12.3.1.12,6]nonadeca-1(18),2,4,6(19),14,16-hexaen-9-one Chemische en fysische eigenschappen
Naam en identificatie
-
- Carpinontriol A
- InChI=1/C19H20O6/c20-14-3-1-10-5-12(14)13-6-11(2-4-15(13)21)8-17(23)19(25)9-18(24)16(22)7-10/h1-6,16-18,20-24H,7-9H2/t16-,17+,18+/m0/s
- carpinontriols A
- rel-(8R,11R,12S)-3,8,11,12,17-pentahydroxytricyclo[12.3.1.1~2,6~]nonadeca-1(18),2(19),3,5,14,16-hexaen-9-one
- (8R,11R,12S)-3,8,11,12,17-pentahydroxytricyclo[12.3.1.12,6]nonadeca-1(17),2,4,6(19),14(18),15-hexaen-9-one
- 3,8,11,12,17-Pentahydroxy-tricyclo[12.3.1.1^(2,6)]nonadeca-1(17),2,4,6(19),14(18),15-hexaen-9-one
- tricyclo[12.3.1.1~2,6~]nonadeca-1(18),2,4,6(19),14,16-hexaen-9-one, 3,8,11,12,17-pentahydroxy-, (8R,11R,12S)-
- 473451-72-8
- AKOS040762849
- CHEMBL484422
- (+)-Carpinontriol A
- rel-(+)-(8R,11R,12S)-3,8,11,12,17-Pentahydroxytricyclo[12.3.1.12,6]nonadeca-1(18),2,4,6(19),14,16-hexaen-9-one
-
- Inchi: InChI=1S/C19H20O6/c20-14-3-1-10-5-12(14)13-6-11(2-4-15(13)21)8-17(23)19(25)9-18(24)16(22)7-10/h1-6,16-18,20-24H,7-9H2
- InChI-sleutel: QJFDNLWGPQQYCU-UHFFFAOYSA-N
- LACHT: OC1Cc2ccc(O)c(c2)-c2cc(CC(O)C(=O)CC1O)ccc2O
Berekende eigenschappen
- Exacte massa: 344.12598835g/mol
- Monoisotopische massa: 344.12598835g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 5
- Aantal waterstofbondacceptatoren: 6
- Zware atoomtelling: 25
- Aantal draaibare bindingen: 0
- Complexiteit: 469
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 3
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: -0.579
- Topologisch pooloppervlak: 118Ų
Experimentele eigenschappen
- Kleur/vorm: Powder
rel-(+)-(8R,11R,12S)-3,8,11,12,17-Pentahydroxytricyclo[12.3.1.12,6]nonadeca-1(18),2,4,6(19),14,16-hexaen-9-one Beveiligingsinformatie
- Gevaarverklaring: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Waarschuwingsverklaring: P264+P280+P305+P351+P338+P337+P313
- Veiligheidsinstructies: H303+H313+H333
- Opslagvoorwaarde:Store at 4 ℃, better at -4 ℃
rel-(+)-(8R,11R,12S)-3,8,11,12,17-Pentahydroxytricyclo[12.3.1.12,6]nonadeca-1(18),2,4,6(19),14,16-hexaen-9-one Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN5690-1 mL * 10 mM (in DMSO) |
Carpinontriol A |
473451-72-8 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4990 | 2023-09-15 | |
TargetMol Chemicals | TN5690-5 mg |
Carpinontriol A |
473451-72-8 | 98% | 5mg |
¥ 4,890 | 2023-07-11 | |
TargetMol Chemicals | TN5690-1 ml * 10 mm |
Carpinontriol A |
473451-72-8 | 1 ml * 10 mm |
¥ 18650 | 2024-07-20 | ||
TargetMol Chemicals | TN5690-5mg |
Carpinontriol A |
473451-72-8 | 5mg |
¥ 15980 | 2024-07-20 |
rel-(+)-(8R,11R,12S)-3,8,11,12,17-Pentahydroxytricyclo[12.3.1.12,6]nonadeca-1(18),2,4,6(19),14,16-hexaen-9-one Gerelateerde literatuur
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
-
Soichiro Tottori,Karolis Misiunas,Vahe Tshitoyan,Ulrich F. Keyser Soft Matter, 2021,17, 5131-5136
-
Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
-
Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
-
Yehui Duan,Zhaoming Yan,Xiangfeng Kong,Jinping Deng Food Funct., 2019,10, 5152-5165
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- Oplosmiddelen en organische chemicaliën organische verbindingEN Fenylpropanoïden en polyketiden Diaromatische heptanoïden Meta, meta-brugge bifenylen
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